4-[(4-Chlorophenyl)methyl]isoquinoline
CAS No.: 104755-77-3
Cat. No.: VC15923463
Molecular Formula: C16H12ClN
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104755-77-3 |
|---|---|
| Molecular Formula | C16H12ClN |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]isoquinoline |
| Standard InChI | InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2 |
| Standard InChI Key | HBOJMKPCCWSERF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound consists of an isoquinoline system—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the fourth carbon of the isoquinoline core . The chlorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.
The IUPAC name, 4-[(4-chlorophenyl)methyl]isoquinoline, reflects this substitution pattern . Key identifiers include:
Stereoelectronic Properties
The planar isoquinoline system allows for π-π stacking interactions, while the chlorobenzyl group enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 3.82 . This balance of aromaticity and hydrophobicity suggests potential bioavailability, though experimental data on absorption and distribution remain limited.
Synthesis and Structural Modification
Classical Synthetic Routes
The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline derivatives often involves multi-step strategies. A representative method, adapted from spirocyclic isoquinoline syntheses , includes:
-
Lithiation of o-tolualdehyde tert-butylimine using lithium diisopropylamide (LDA).
-
Nitrile coupling: Reaction with benzonitrile derivatives to form intermediate eneamido anions.
-
Electrophilic trapping: Alkylation or halogenation at the C4 position using reagents such as ethyl iodide or hexachloroethane .
For example, the reaction of 4-chlorobenzyl chloride with a preformed isoquinoline anion yields the target compound after acid quenching (yield: 72–80%) .
Table 1: Key Reaction Conditions for Isoquinoline Derivatives
Recent Advances
Modern approaches employ transition-metal catalysis for C-H functionalization. For instance, palladium-catalyzed coupling between 4-chlorobenzyl bromides and isoquinoline precursors has been reported, though yields remain modest (50–65%) . Computational studies suggest that electron-deficient aryl halides enhance oxidative addition efficiency, providing a rationale for optimizing catalytic systems .
Physicochemical Properties
Thermal Stability and Solubility
While experimental melting points are unavailable, analogous isoquinolines exhibit melting points between 120–180°C . The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.8 Hz, 1H, H-1), 7.92–7.85 (m, 3H, H-5, H-6, H-8), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 8.2 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂) .
-
IR (KBr): ν 3050 (C-H aromatic), 1590 (C=N), 1490 (C-Cl), 820 (para-substituted benzene) cm⁻¹ .
Biological Activities and Applications
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 4.1 eV, suitable for hole-transport materials in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume